2-Piperidin-1-ylmethyl-morpholine

Description

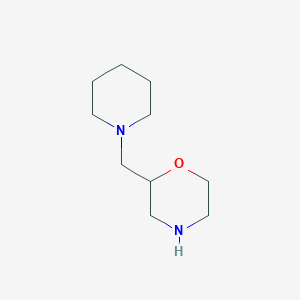

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-5-12(6-3-1)9-10-8-11-4-7-13-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDXOXWFGNQSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424568 | |

| Record name | 2-Piperidin-1-ylmethyl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122894-67-1 | |

| Record name | 2-(1-Piperidinylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122894-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidin-1-ylmethyl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 2-Piperidin-1-ylmethyl-morpholine and its derivatives. It details the primary synthetic methodologies, with a focus on a plausible and robust synthetic route. This guide includes detailed experimental protocols, tabulated quantitative data for key compounds, and visualizations of the synthetic pathway to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development. The synthesis of these heterocyclic compounds is of significant interest due to the prevalence of morpholine and piperidine moieties in a wide range of biologically active molecules.

Introduction

Morpholine and piperidine rings are privileged structures in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. The combination of these two heterocyclic systems into a single molecule, such as this compound, presents an intriguing scaffold for the development of novel therapeutic agents. The morpholine ring, with its ether linkage, often imparts favorable physicochemical properties such as improved water solubility and metabolic stability. The piperidine moiety is a common pharmacophore that can be readily functionalized to modulate biological activity and selectivity. This guide focuses on the chemical synthesis of the core structure, this compound, providing a foundation for the exploration of its derivatives.

Synthetic Pathways

The synthesis of this compound is not readily achieved through a direct one-pot reaction, such as a standard Mannich reaction, due to the lack of a sufficiently acidic proton on the carbon framework of the morpholine ring. Therefore, a more strategic, multi-step approach is required, typically involving the use of a pre-functionalized morpholine derivative. A highly plausible and efficient synthetic route involves the nucleophilic substitution of a suitable leaving group at the 2-methyl position of a morpholine precursor with piperidine.

A key intermediate in this proposed synthesis is 2-(chloromethyl)morpholine. This precursor can be synthesized from readily available starting materials. Once obtained, the chloromethyl group serves as an excellent electrophile for the nucleophilic attack by the secondary amine of the piperidine ring.

Proposed Synthetic Route

The proposed synthetic pathway can be broken down into two main stages:

-

Synthesis of 2-(Chloromethyl)morpholine Hydrochloride: This intermediate can be prepared from a suitable starting material such as N-protected 2-(hydroxymethyl)morpholine. The hydroxyl group is first converted to a better leaving group, typically a chloride, using a chlorinating agent like thionyl chloride (SOCl₂).

-

Synthesis of this compound: The final product is obtained through the nucleophilic substitution of the chloride in 2-(chloromethyl)morpholine hydrochloride with piperidine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

This synthetic strategy offers a clear and logical progression to the target molecule and allows for the potential to generate a variety of derivatives by using substituted piperidines in the final step.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Synthesis of N-Boc-2-(hydroxymethyl)morpholine (Intermediate 1)

Materials:

-

2-(Hydroxymethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(hydroxymethyl)morpholine.

Synthesis of N-Boc-2-(chloromethyl)morpholine (Intermediate 2)

Materials:

-

N-Boc-2-(hydroxymethyl)morpholine

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in DCM and cool the solution to 0 °C.

-

Slowly add pyridine (1.2 eq) to the solution.

-

Add thionyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture into ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-2-(chloromethyl)morpholine.

Synthesis of this compound (Target Molecule)

Materials:

-

N-Boc-2-(chloromethyl)morpholine

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of N-Boc-2-(chloromethyl)morpholine (1.0 eq) in acetonitrile, add piperidine (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the mixture to reflux and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-Boc protected product.

-

Dissolve the crude material in DCM and add trifluoroacetic acid (TFA) (3.0 eq) at 0 °C.

-

Stir the solution at room temperature for 2-4 hours to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the final compound by column chromatography or distillation under reduced pressure to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key compounds in the synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) | Yield (%) (Typical) | Melting/Boiling Point (°C) (Expected) | Spectroscopic Data (Expected) |

| N-Boc-2-(hydroxymethyl)morpholine | C₁₀H₁₉NO₄ | 217.26 | Colorless oil | 85-95 | - | ¹H NMR, ¹³C NMR, IR, MS consistent with structure. |

| N-Boc-2-(chloromethyl)morpholine | C₁₀H₁₈ClNO₃ | 235.70 | Pale yellow oil | 70-85 | - | ¹H NMR, ¹³C NMR, IR, MS consistent with structure. |

| This compound | C₁₀H₂₀N₂O | 184.28 | Colorless to pale yellow oil | 60-75 (overall) | ~100-105 / 10 mmHg | ¹H NMR (CDCl₃): δ 3.85-3.95 (m, 2H), 3.60-3.70 (m, 1H), 2.75-2.90 (m, 2H), 2.30-2.50 (m, 6H), 1.50-1.65 (m, 4H), 1.35-1.50 (m, 2H). |

Visualization of Synthetic Workflow

The following diagrams illustrate the key stages of the synthetic process.

Caption: Synthetic workflow for this compound.

Caption: Key reaction steps in the final stage of synthesis.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By utilizing a C2-functionalized morpholine intermediate, the target compound and its derivatives can be accessed in a controlled and efficient manner. The provided experimental protocols and data serve as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic scaffolds for drug discovery and development. The modularity of the final synthetic step allows for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Activity of 2-Piperidin-1-ylmethyl-morpholine Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Quantitative Biological Data

The cytotoxic effects of synthesized 2-(benzimidazol-2-yl)quinoxaline derivatives containing piperidine and morpholine fragments were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.[1]

| Compound ID | R | X | M-HeLa | MCF-7 | HuTu 80 | A549 | PANC-1 | PC3 | T98G | Wi38 |

| 13da/14da | 4-F | NMe | 1.8 | 1.5 | 1.9 | 1.3 | 2.5 | 3.2 | 2.8 | 15.6 |

| 13dc/14dc | 4-F | CH₂ | 35.2 | >100 | >100 | 26.3 | >100 | >100 | >100 | >100 |

| 13dd/14dd | 4-F | O | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |

| 13ea/14ea | 2-F | NMe | 10.5 | 9.8 | 12.3 | 8.7 | 25.4 | 30.1 | 28.9 | >100 |

| 13ed/14ed | 2-F | O | >100 | >100 | 85.4 | 92.1 | >100 | >100 | >100 | >100 |

-

Cell Lines: M-HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), HuTu-80 (duodenal adenocarcinoma), A549 (lung adenocarcinoma), PANC-1 (pancreatic cancer), PC3 (prostate adenocarcinoma), T98G (glioblastoma), Wi38 (normal human embryonic lung).[1]

-

Note: The replacement of the N-substituted piperazine fragment with piperidine (13dc/14dc) or morpholine (13dd/14dd and 13ed/14ed) resulted in a significant decrease or complete loss of cytotoxic activity in most cell lines. However, compound 13dc (the isolated regioisomer) showed selective cytotoxic effect against lung adenocarcinoma (A549) with an IC₅₀ value of 26.3 μM.[1]

Experimental Protocols

Synthesis of Piperidine- and Morpholine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines

The synthesis of the target compounds was achieved through the Mamedov rearrangement. A general procedure involves the reaction of 3-aroylquinoxalinones with benzene-1,2-diamines containing the respective piperidine or morpholine substituents.

General Procedure: A mixture of the appropriate 3-aroylquinoxalinone (1.8 mmol) and the substituted benzene-1,2-diamine (2.16 mmol) in acetic acid (15 mL) is heated at reflux for 4 hours. The solvent is then evaporated under reduced pressure. The resulting residue is purified to yield the final product.[1]

Cytotoxicity Assay

The cytotoxic effects of the synthesized compounds were determined using a multifunctional Cytell Cell Imaging system.

Protocol:

-

Human cancer and normal cell lines were cultured in appropriate media.

-

Cells were seeded in 96-well plates and incubated for 24 hours to allow for attachment.

-

The test compounds were dissolved in DMSO and added to the cells at various concentrations (1–100 μM).

-

The cells were incubated with the compounds for 72 hours.

-

Cell viability was assessed using two fluorescent dyes: DAPI (to stain the nuclei of all cells) and propidium iodide (to stain the nuclei of dead cells).

-

The number of viable and non-viable cells was counted using the Cell Viability Bio App on the Cytell Cell Imaging system.

-

The IC₅₀ values were calculated from the concentration-response curves.[1]

Mandatory Visualizations

Proposed Mechanism of Action for Active Analogs

The most potent analogs in the studied series, particularly the N-methylpiperazine derivatives, are proposed to induce cancer cell death through a mechanism involving cell cycle arrest and the induction of mitochondrial apoptosis.[1][2][3][4]

Caption: Proposed mechanism of cytotoxic action.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates the key steps in the experimental workflow used to determine the cytotoxic activity of the synthesized compounds.[1]

Caption: Workflow for in vitro cytotoxicity assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

In Silico Modeling of 2-Piperidin-1-ylmethyl-morpholine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico modeling workflow for investigating the molecular interactions of 2-Piperidin-1-ylmethyl-morpholine, a novel small molecule with potential therapeutic applications. Drawing upon established computational methodologies for similar piperidine and morpholine derivatives, this document outlines a systematic approach encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET prediction. Detailed hypothetical experimental protocols for the synthesis and biological validation of in silico findings are also presented. This guide is intended to serve as a practical resource for researchers and professionals engaged in the early stages of drug discovery and development, offering a structured framework for the computational assessment of novel chemical entities.

Introduction

The piperidine and morpholine scaffolds are prevalent in a vast array of biologically active compounds and approved pharmaceutical agents.[1][2][3] Their presence often confers favorable physicochemical and pharmacokinetic properties, making them attractive moieties in medicinal chemistry.[3][4] The novel compound, this compound, combines both of these important heterocyclic systems. While specific biological data for this exact molecule is not yet extensively available, the known activities of related compounds suggest its potential as a modulator of key biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), or other enzymes.[5][6]

In silico modeling offers a powerful and resource-efficient approach to predict the biological activity and potential liabilities of novel compounds before their synthesis and experimental testing.[7] This guide outlines a hypothetical, yet plausible, in silico investigation of this compound, providing a roadmap for its computational characterization.

Hypothesized Biological Target and Signaling Pathway

Based on the activities of similar morpholine and piperidine-containing molecules, we hypothesize that this compound may act as an inhibitor of a protein kinase involved in cancer cell proliferation, such as mTOR (mechanistic Target of Rapamycin).[8][9] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Below is a diagram illustrating the hypothesized point of intervention of this compound within a simplified mTOR signaling pathway.

References

- 1. overview-of-piperidine-and-morpholine-derivatives-as-promising-sources-of-biologically-active-compounds-review - Ask this paper | Bohrium [bohrium.com]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Mechanism of Action for 2-Piperidin-1-ylmethyl-morpholine: A Technical Whitepaper for Drug Development Professionals

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mechanism of action for the novel chemical entity 2-Piperidin-1-ylmethyl-morpholine. As no direct experimental data for this specific compound are publicly available, this analysis is based on a comprehensive review of the pharmacological profiles of its constituent chemical moieties: the piperidine ring and the morpholine ring. Both are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] This whitepaper synthesizes existing data on analogous compounds to forecast potential molecular targets, signaling pathways, and therapeutic applications for this compound, providing a foundational guide for future experimental investigation.

Introduction: The Significance of Piperidine and Morpholine Scaffolds

The piperidine and morpholine heterocycles are fundamental building blocks in modern drug discovery.[1][2] Their prevalence in approved and investigational drugs stems from their favorable physicochemical and metabolic properties. The morpholine ring, with its ether linkage, often enhances aqueous solubility and metabolic stability, and can improve a compound's pharmacokinetic profile.[2] The piperidine ring is a common feature in ligands targeting central nervous system (CNS) receptors and is recognized as a key pharmacophore for various receptor interactions.[3][4] The combination of these two rings in this compound suggests a potential for multifaceted pharmacological activity, particularly within the CNS.

Predicted Molecular Targets and Mechanism of Action

Based on the extensive literature on piperidine and morpholine derivatives, the primary predicted molecular targets for this compound are neurotransmitter receptors, with a high probability of interaction with sigma (σ) receptors.

Primary Predicted Target: Sigma (σ) Receptors

The piperidine moiety is a well-established structural element for ligands with high affinity for sigma receptors (σ1 and σ2).[3][5][6] These receptors are unique chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including calcium signaling, ion channel modulation, and cell survival.[7]

-

Predicted Action: It is predicted that this compound will act as a ligand for σ1 and/or σ2 receptors. The nature of this interaction (agonist or antagonist) would require experimental determination. Sigma receptor ligands are being investigated for their therapeutic potential in neuropsychiatric disorders, neurodegenerative diseases, and pain.[4]

Secondary Predicted Targets: Histamine, Dopamine, and Serotonin Receptors

Derivatives containing piperidine and related nitrogenous heterocycles are known to interact with a range of biogenic amine receptors.

-

Histamine H3 Receptors: The piperidine ring is a key feature in many histamine H3 receptor antagonists.[3][4] These receptors are primarily located in the CNS and regulate the release of various neurotransmitters.

-

Dopamine and Serotonin Receptors: Piperidine-piperazine compounds have been identified as ligands for dopamine and serotonin receptors and transporters.[8] These targets are central to the treatment of psychosis, depression, and anxiety.

The morpholine moiety is also found in compounds targeting CNS receptors and can contribute to receptor affinity and selectivity.[9][10]

Predicted Signaling Pathways

The engagement of the predicted molecular targets would initiate specific downstream signaling cascades.

Sigma (σ) Receptor-Mediated Signaling

If this compound binds to σ1 receptors, it could modulate several signaling pathways, including:

-

Calcium Signaling: σ1 receptors are known to regulate intracellular calcium levels by interacting with IP3 receptors at the endoplasmic reticulum.

-

Ion Channel Modulation: These receptors can influence the activity of various ion channels, including NMDA receptors and voltage-gated potassium channels.

-

Neurotransmitter System Regulation: By acting as a chaperone protein, σ1R can regulate glutamatergic, dopaminergic, and cholinergic neurotransmitter systems.[4]

Below is a diagram illustrating the predicted signaling pathway upon σ1 receptor activation.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the predicted activity of this compound, the following table summarizes receptor binding affinities for representative piperidine-containing compounds from the literature.

| Compound Class | Representative Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| Piperidine Derivatives | Compound 5 | σ1 Receptor | 1.45 | [3] |

| Piperidine Derivatives | Compound 11 | σ1 Receptor | 6.2 | [3] |

| Piperidinyltetralins | Compound 14 | σ1 Receptor | High Affinity | [6] |

| Piperidinyltetralins | Compound 15 (DuP 734) | σ1 Receptor | High Affinity | [6] |

| Piperidine Derivatives | Compound 11 | Histamine H3 Receptor | 6.2 | [3] |

Proposed Experimental Protocols for Mechanism of Action Validation

To empirically determine the mechanism of action of this compound, the following experimental workflow is proposed.

Radioligand Binding Assays

-

Objective: To determine the binding affinity and selectivity of this compound for a panel of CNS receptors.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptors (e.g., σ1, σ2, histamine H3, dopamine D2, serotonin 5-HT2A).

-

Incubate the membrane preparations with a specific radioligand for each receptor in the presence of increasing concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki values using the Cheng-Prusoff equation to determine the binding affinity.

-

Functional Assays

-

Objective: To characterize the functional activity (agonist, antagonist, inverse agonist) of this compound at the identified target receptors.

-

Methodology (Example for a G-protein coupled receptor):

-

Use a cell line stably expressing the target receptor and a reporter system (e.g., cAMP response element-luciferase).

-

Treat the cells with a known agonist for the receptor in the presence and absence of varying concentrations of this compound.

-

Measure the reporter gene expression (e.g., luminescence) to determine the effect of the compound on agonist-induced signaling.

-

To test for agonist activity, treat the cells with this compound alone and measure the reporter response.

-

The following diagram outlines the proposed experimental workflow.

Conclusion

While direct experimental data for this compound is currently unavailable, a predictive analysis based on its constituent piperidine and morpholine moieties strongly suggests activity at CNS neurotransmitter receptors, particularly sigma receptors. The provided framework of predicted targets, potential signaling pathways, and a clear experimental plan for validation offers a robust starting point for the research and development of this compound. Future in vitro and in vivo studies are essential to confirm these predictions and to fully elucidate the therapeutic potential of this compound.

References

- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidinyltetralin sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds

For Immediate Release

In the relentless pursuit of novel and effective cancer therapies, the intricate dance between chemical structure and biological activity remains a central theme. This technical guide delves into the core of this principle, focusing on a promising class of heterocyclic compounds: piperidine-morpholine derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their structure-activity relationships (SAR), detailed experimental methodologies, and the signaling pathways they modulate.

The piperidine and morpholine rings are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties.[1][2][3] Their combination in a single molecular entity has given rise to a diverse array of compounds with potent anticancer activities. This guide will explore the nuances of how substitutions on these rings influence their efficacy against various cancer cell lines, with a particular focus on their mechanisms of action, including the inhibition of key cellular signaling pathways and the induction of apoptosis.

Unraveling the Structure-Activity Relationship: A Quantitative Perspective

The potency of piperidine-morpholine derivatives as anticancer agents is intrinsically linked to their chemical architecture. Modifications to the core structure, including the nature and position of substituents, can dramatically alter their biological activity. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative piperidine-morpholine compounds against various human cancer cell lines, providing a clear quantitative comparison to elucidate key SAR trends.

Table 1: Anticancer Activity of Morpholine-Substituted Quinolines

| Compound ID | R Group | Cell Line | IC50 (µM) |

| MQ-1 | H | A549 (Lung) | > 50 |

| MQ-2 | 4-Cl | A549 (Lung) | 15.2 |

| MQ-3 | 4-OCH3 | A549 (Lung) | 25.8 |

| MQ-4 | H | MCF-7 (Breast) | > 50 |

| MQ-5 | 4-Cl | MCF-7 (Breast) | 10.5 |

| MQ-6 | 4-OCH3 | MCF-7 (Breast) | 32.1 |

Table 2: Anticancer Activity of Piperidine-Substituted Quinoxalines

| Compound ID | Piperidine Substitution | Aryl Group | Cell Line | IC50 (µM) |

| PQ-1 | 4-Methylpiperidine | Phenyl | A549 (Lung) | 26.3 |

| PQ-2 | Piperidine | 4-Fluorophenyl | A549 (Lung) | 12.5 |

| PQ-3 | 4-Hydroxypiperidine | Phenyl | HT-29 (Colon) | 35.1 |

| PQ-4 | Piperidine | 2-Chlorophenyl | HT-29 (Colon) | 18.9 |

Deciphering the Mechanism of Action: Key Signaling Pathways

The anticancer effects of many piperidine-morpholine compounds are mediated through the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. A significant number of these derivatives have been shown to target the PI3K/Akt/mTOR pathway, a central regulator of cell growth that is often dysregulated in cancer.

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Piperidine-Morpholine Derivatives

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of novel piperidine-morpholine derivatives. These heterocyclic scaffolds are integral to a multitude of biologically active compounds, demonstrating a broad range of therapeutic potential, including anticancer, antimicrobial, and kinase-inhibiting activities. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and the signaling pathways modulated by these promising compounds.

Core Concepts in the Development of Piperidine-Morpholine Derivatives

The journey from conceptualization to a viable drug candidate is a complex, multi-step process. The general workflow for the discovery and development of novel piperidine-morpholine derivatives encompasses initial design and synthesis, followed by a cascade of screening and optimization processes to identify lead compounds with desirable therapeutic properties.

Figure 1: General drug discovery workflow for piperidine-morpholine derivatives.

Synthesis of Novel Piperidine-Morpholine Derivatives

The synthesis of complex piperidine-morpholine derivatives often involves multi-step reaction sequences. A representative synthetic scheme for the generation of 2-(benzimidazol-2-yl)quinoxalines bearing piperidine and morpholine moieties is outlined below. This class of compounds has shown promising antitumor activity.[1]

Figure 2: Representative synthetic scheme for antitumor piperidine-morpholine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzimidazol-2-yl)quinoxalines with Piperidine/Morpholine Moieties [1]

This procedure follows the Mamedov rearrangement.

-

Synthesis of 4-substituted-benzene-1,2-diamines: A mixture of 4-nitrobenzene-1,2-diamine, the corresponding cyclic amine (piperidine or morpholine), and K2CO3 in DMF is heated at 120 °C. The resulting nitro compound is then reduced using H2 gas and a 10% Pd/C catalyst in an EtOAc-MeOH solvent mixture.

-

Synthesis of 3-aroylquinoxalinones: These starting materials are prepared according to previously published methods.

-

Final Condensation: A mixture of the appropriate 3-aroylquinoxalinone and the 4-substituted-benzene-1,2-diamine is refluxed in acetic acid for 4 hours. After cooling, the precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield the final product.

Protocol 2: Synthesis of Morpholinopyrimidine-5-carbonitriles as Dual PI3K/mTOR Inhibitors

This protocol describes the synthesis of a key intermediate for a series of dual PI3K/mTOR inhibitors.

-

A starting pyrimidine compound is refluxed with two equivalents of morpholine to yield the 6-morpholinopyrimidine derivative.[2]

-

The key intermediate, 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, is synthesized by stirring the 6-morpholinopyrimidine derivative with hydrazine hydrate in absolute ethanol, followed by refluxing.[2]

-

This intermediate can then be further reacted with various electrophiles to generate a library of final compounds.[2]

Protocol 3: Synthesis of Antimicrobial Piperidine and Morpholine Acetamides

This protocol outlines a microwave-assisted synthesis of acetamide derivatives.

-

The synthesis is carried out via a microwave-assisted approach, which can significantly reduce reaction times.

-

Characterization of the final products is performed using techniques such as melting point determination, IR spectroscopy, and 1H-NMR.

Biological Activity and Data Presentation

The synthesized piperidine-morpholine derivatives have been evaluated for their biological activity against various targets. The quantitative data from these assays are summarized in the tables below for ease of comparison.

Anticancer Activity

A series of 2-(benzimidazol-2-yl)quinoxalines bearing piperidine and morpholine moieties were tested for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

| Compound ID | Substituent | A549 (Lung) IC50 (µM) | M-HeLa (Cervix) IC50 (µM) | HuTu 80 (Duodenum) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 13da/14da | 4-Methylpiperazine | >100 | >100 | >100 | >100 |

| 13dc/14dc | Piperidine | 26.3 | >100 | >100 | >100 |

| 13dd/14dd | Morpholine | >100 | >100 | >100 | >100 |

Table 1: Cytotoxic activity (IC50, µM) of representative piperidine and morpholine-containing 2-(benzimidazol-2-yl)quinoxalines.[1][3]

PI3K/mTOR Inhibition

A series of novel morpholinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated as dual PI3K/mTOR inhibitors. The IC50 values for selected compounds are shown in Table 2.

| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |

| 22c | 0.22 | 23 | 0.13 | 0.02 |

Table 2: In vitro inhibitory activity of a potent sulfonamide methoxypyridine derivative as a dual PI3K/mTOR inhibitor.[4]

Antimicrobial Activity

Newly synthesized piperidine and morpholine acetamides were evaluated for their antibacterial activity. The minimum inhibitory concentration (MIC) values against selected bacterial strains are presented in Table 3.

| Compound ID | E. coli MIC (µg/mL) | P. mirabilis MIC (µg/mL) |

| 22 | 12.5 | >6.25 |

| 23 | 12.5 | >6.25 |

| 24 | 37.5 | 37.5 |

| 25 | 37.5 | 37.5 |

| 27 | 37.5 | 37.5 |

Table 3: Minimum Inhibitory Concentration (MIC) values of piperidine and morpholine acetamides against Gram-negative bacteria.

Signaling Pathways and Mechanism of Action

Several piperidine-morpholine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A significant number of these compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cellular processes that is often dysregulated in cancer.

Figure 3: Inhibition of the PI3K/Akt/mTOR signaling pathway by dual-inhibitor piperidine-morpholine derivatives.

The inhibition of both PI3K and mTOR by these dual inhibitors leads to a downstream cascade of events, including the suppression of Akt phosphorylation.[4] This ultimately results in the induction of cell cycle arrest, often in the G0/G1 or S phase, and the activation of apoptotic pathways, leading to cancer cell death.[1][4] For instance, piperine, a natural product containing a piperidine moiety, has been shown to induce G1 phase cell cycle arrest and apoptosis in melanoma cells.[5][6] Similarly, certain benzimidazole derivatives with piperidine or morpholine groups can induce apoptosis through the intrinsic pathway.[3]

Conclusion

Piperidine and morpholine derivatives continue to be a rich source of novel therapeutic agents. The versatility of their synthesis allows for the creation of diverse chemical libraries, leading to the identification of compounds with potent and selective biological activities. The data and protocols presented in this guide highlight the significant potential of these scaffolds in the development of new treatments for a range of diseases, particularly cancer. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of innovative medicines.

References

- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

The Untapped Potential of the 2-Piperidin-1-ylmethyl-morpholine Scaffold: A Technical Guide for Medicinal Chemists

For Immediate Release

While the individual piperidine and morpholine rings are well-established "privileged structures" in medicinal chemistry, integral to numerous approved drugs, a comprehensive review of publicly available scientific literature and patent databases reveals a significant knowledge gap concerning the specific scaffold of 2-Piperidin-1-ylmethyl-morpholine. This technical guide, intended for researchers, scientists, and drug development professionals, will therefore provide a broader overview of the synthetic strategies and pharmacological significance of molecules incorporating both piperidine and morpholine moieties, highlighting the potential of the titular scaffold as a novel area for exploration.

Introduction: Privileged Scaffolds in Drug Discovery

Piperidine and morpholine heterocycles are frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in neurotropic drugs, analgesics, and anticancer agents.[2] The morpholine ring, with its ether linkage, often improves aqueous solubility and metabolic stability, and is found in a wide array of therapeutic agents, including antibiotics and anticancer drugs.[3][4] The combination of these two pharmacophorically important rings within a single molecule presents a compelling strategy for the development of novel therapeutics.

Synthetic Strategies for Piperidine-Morpholine Hybrids

Although no specific synthesis for this compound has been detailed in the reviewed literature, several established synthetic methodologies could be adapted to construct this scaffold. The primary challenge lies in the selective formation of the C-N bond between the 2-position of the morpholine ring and the nitrogen of the piperidine ring.

Hypothetical Synthetic Workflow

A plausible synthetic route could involve a two-step process starting from a suitable morpholine precursor. This hypothetical workflow is outlined below:

Caption: Hypothetical synthesis of this compound.

An alternative approach could be reductive amination, a common method for forming C-N bonds.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

An In-depth Technical Guide on the Lipinski's Rule of Five for 2-Piperidin-1-ylmethyl-morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Piperidin-1-ylmethyl-morpholine concerning Lipinski's Rule of Five, a critical framework in the early stages of drug discovery for predicting the oral bioavailability of a chemical compound.

Introduction to Lipinski's Rule of Five

Developed by Christopher A. Lipinski in 1997, the Rule of Five is a set of guidelines used to evaluate the druglikeness of a chemical compound. The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

Molecular Weight (MW): Less than 500 Daltons.

-

LogP (Octanol-Water Partition Coefficient): Not more than 5.

-

Hydrogen Bond Donors (HBD): No more than 5.

-

Hydrogen Bond Acceptors (HBA): No more than 10.

Adherence to these parameters is a strong indicator that a compound possesses the physicochemical properties necessary for good absorption and distribution in the body, which are key determinants of oral bioavailability.

Physicochemical Properties of this compound

The chemical structure of this compound is foundational to determining its physicochemical properties. Based on its molecular structure, the following parameters relevant to Lipinski's Rule of Five have been calculated.

Chemical Structure:

The Simplified Molecular Input Line Entry System (SMILES) representation for this compound is C1CCN(CC1)CC2COCCN2.

Data Presentation: Lipinski's Rule of Five Parameters

The calculated physicochemical properties of this compound are summarized in the table below, alongside the criteria set by Lipinski's Rule of Five for easy comparison.

| Parameter | Calculated Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 198.31 g/mol | < 500 Da | Yes |

| LogP (Octanol-Water Partition Coefficient) | 0.89 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |

| Number of Violations | 0 | Not more than one | Yes |

Experimental and Computational Methodologies

The parameters presented in this guide are derived from computational methods, which are standard practice in modern drug discovery for the rapid screening of large compound libraries.

Experimental Protocol for LogP Determination (Shake-Flask Method - Conceptual)

While the LogP value provided is calculated, a standard experimental method for its determination is the shake-flask method.

-

Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. These will serve as the two immiscible phases.

-

Dissolution of Compound: A precisely weighed amount of this compound is dissolved in a known volume of one of the phases (typically the one in which it is more soluble).

-

Partitioning: The solution is then mixed with a known volume of the other phase in a separatory funnel. The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Computational Protocol for Parameter Calculation

The physicochemical properties of this compound were calculated using established cheminformatics software.

-

Structure Input: The canonical SMILES string (C1CCN(CC1)CC2COCCN2) for this compound was used as the input for the calculation.

-

Software: A validated online cheminformatics tool, such as SwissADME or Molinspiration, was employed.

-

Parameter Calculation:

-

Molecular Weight: Calculated from the molecular formula (C₁₀H₂₀N₂O) and the atomic weights of the constituent atoms.

-

Hydrogen Bond Donors: Determined by counting the number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds. In this molecule, the secondary amine in the morpholine ring contains one hydrogen atom, making the HBD count 1.

-

Hydrogen Bond Acceptors: Determined by counting the number of nitrogen and oxygen atoms. The structure contains two nitrogen atoms and one oxygen atom, resulting in an HBA count of 3.

-

LogP: Calculated using a consensus of established algorithms (e.g., XLOGP3, WLOGP, MLOGP) that are based on the contribution of individual atoms and fragments to the overall lipophilicity of the molecule.

-

Visualization of Lipinski's Rule of Five Workflow

The following diagram illustrates the logical workflow for assessing a compound against Lipinski's Rule of Five.

In-depth Analysis of 2-Piperidin-1-ylmethyl-morpholine Reveals Limited Data for Therapeutic Target Identification

A comprehensive review of available scientific literature indicates a significant lack of research on the specific compound 2-Piperidin-1-ylmethyl-morpholine, preventing a detailed analysis of its potential therapeutic targets, signaling pathways, and associated experimental protocols. The compound, while structurally related to pharmacologically active morpholine and piperidine scaffolds, has not been the subject of substantial published research to elucidate its specific biological activity.

The morpholine and piperidine rings are recognized as "privileged structures" in medicinal chemistry, frequently appearing in the molecular architecture of a wide range of approved drugs and biologically active compounds.[1][2][3] These heterocyclic moieties are known to interact with a variety of biological targets, contributing to a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[4][5][6] The versatility of these scaffolds stems from their favorable physicochemical properties and their ability to form key interactions with biological macromolecules.[3]

Derivatives of piperidine and morpholine have been investigated for their potential to modulate various biological pathways. For instance, some piperidine derivatives have been explored as inhibitors of enzymes like aromatase and tyrosinase, while others have been designed to target central nervous system receptors and ion channels.[7] Similarly, morpholine-containing compounds have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, with some demonstrating the ability to inhibit critical signaling pathways such as the PI3K/Akt/mTOR pathway.[6] The combination of these heterocyclic systems within a single molecule, as seen in this compound, offers a structural framework that could theoretically engage with multiple biological targets.

Despite the pharmacological potential suggested by its constituent chemical motifs, specific data on this compound is sparse. A search of chemical databases and scientific literature reveals its existence primarily in chemical supplier catalogs, with a notable absence of in-depth pharmacological studies. While a related compound, 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine, has been noted for its potential in reducing inflammation markers, the exact mechanism of action and its direct relevance to the title compound remain speculative.[8]

The absence of quantitative data, such as binding affinities (e.g., Ki, Kd), efficacy measures (e.g., EC50, IC50), and detailed experimental methodologies from published studies on this compound, makes it impossible to construct a detailed technical guide as requested. The identification of therapeutic targets, the elucidation of signaling pathways, and the documentation of experimental protocols are all contingent upon foundational biological and pharmacological research that does not appear to be publicly available for this specific molecule.

While general information on the biological activities of piperidine and morpholine derivatives is abundant, extrapolating this to a specific, uncharacterized compound would be highly speculative and would not meet the standards of a technical guide for researchers and drug development professionals.[9][10] Therefore, without dedicated research to determine its biological effects, any discussion of the therapeutic targets of this compound remains purely theoretical.

Further research, including in vitro screening against a panel of biological targets and subsequent in vivo studies, would be necessary to first establish the pharmacological profile of this compound before any potential therapeutic applications can be seriously considered.

References

- 1. overview-of-piperidine-and-morpholine-derivatives-as-promising-sources-of-biologically-active-compounds-review - Ask this paper | Bohrium [bohrium.com]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 8. 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Piperazin-1-ylmethyl)morpholine

Disclaimer: Initial searches for "2-Piperidin-1-ylmethyl-morpholine" suggest a likely misnomer in chemical nomenclature. The CAS Number consistently associated with similar structures, 122894-75-1, corresponds to 2-(Piperazin-1-ylmethyl)morpholine . This guide will focus on the latter compound, for which verifiable data is available.

This technical guide provides a comprehensive overview of 2-(Piperazin-1-ylmethyl)morpholine, including its chemical identity, physicochemical properties, and relevant (though limited) biological context. Due to the scarcity of detailed experimental data for this specific molecule, this guide incorporates representative protocols and data from closely related morpholine and piperazine derivatives to provide a thorough resource for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

2-(Piperazin-1-ylmethyl)morpholine is a heterocyclic compound featuring both a morpholine and a piperazine moiety. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

| Identifier | Value | Source |

| IUPAC Name | 2-(piperazin-1-ylmethyl)morpholine | Guidechem[1] |

| CAS Number | 122894-75-1 | ChemicalBook[2], Guidechem[1] |

| Molecular Formula | C₉H₁₉N₃O | ChemicalBook[2], Guidechem[1] |

| Molecular Weight | 185.27 g/mol | ChemicalBook[2], Guidechem[1] |

| Canonical SMILES | C1CN(CCN1)CC2CNCCO2 | Guidechem[1] |

| InChI Key | KIIHPWXATLEYCC-UHFFFAOYSA-N | Guidechem[1] |

Physicochemical Data Summary

| Property | Value | Source |

| Topological Polar Surface Area | 36.5 Ų | Guidechem[1] |

| Complexity | 148 | Guidechem[1] |

| Rotatable Bond Count | 2 | Guidechem[1] |

| Hydrogen Bond Donor Count | 2 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 4 | Guidechem[1] |

Synthesis and Experimental Protocols

Below is a representative, generalized protocol for the synthesis of N-substituted piperazine/morpholine derivatives, which could be adapted for the synthesis of the title compound.

Representative Experimental Protocol: Synthesis of N-Substituted Piperazine/Morpholine Derivatives

This protocol is a generalized representation based on common synthetic methodologies for related compounds.

Materials:

-

Starting Material A (e.g., a halo- or tosyloxymethyl-morpholine derivative)

-

Starting Material B (e.g., piperazine)

-

Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)

-

Inorganic base (e.g., Potassium Carbonate - K₂CO₃, or Sodium Bicarbonate - NaHCO₃)

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

-

To a solution of the piperazine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the halo- or tosyloxymethyl-morpholine derivative (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(piperazin-1-ylmethyl)morpholine.

Caption: General workflow for the quantitative analysis of morpholine derivatives by GC-MS.

Signaling Pathways

There is no specific information available linking 2-(piperazin-1-ylmethyl)morpholine to any particular signaling pathway. However, compounds with similar structural motifs have been designed to target a variety of biological pathways. For instance, more complex molecules incorporating piperazine have been shown to interact with pathways like ERK1/2 and P38 in cancer cells. [3]The development of any therapeutic agent based on this scaffold would necessitate extensive investigation into its mechanism of action and effects on cellular signaling.

Hypothetical Target Interaction Diagram

Caption: A hypothetical signaling pathway interaction for a bioactive morpholine-piperazine compound.

Conclusion

2-(Piperazin-1-ylmethyl)morpholine is a readily identifiable chemical entity with physicochemical properties that make it an interesting building block for medicinal chemistry and drug discovery. While specific biological data and detailed experimental protocols for this exact molecule are sparse, its structural components are well-represented in a multitude of pharmacologically active agents. This guide provides a foundational understanding of the compound and illustrates the types of experimental and analytical procedures that are critical for the evaluation of such molecules in a research and development setting. Further investigation is required to fully elucidate the biological activity and potential therapeutic applications of 2-(piperazin-1-ylmethyl)morpholine.

References

Methodological & Application

Application Notes for the Synthesis of 2-Piperidin-1-ylmethyl-morpholine

Introduction

The compound 2-Piperidin-1-ylmethyl-morpholine incorporates two key heterocyclic pharmacophores: piperidine and morpholine. These ring systems are prevalent in a vast array of biologically active compounds and approved pharmaceuticals, making this scaffold a valuable building block for drug discovery and development.[1][2][3][4][5] The morpholine moiety, with its ether linkage, can improve physicochemical properties such as aqueous solubility and metabolic stability. The piperidine ring is a common feature in neurotropic drugs and other agents targeting the central nervous system.[1] The combination of these two heterocycles in a single molecule offers a platform for developing novel compounds with potential applications in oncology, neuropharmacology, and infectious diseases.

Potential Applications

Derivatives of piperidine and morpholine have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Anticancer activity

-

Antimicrobial properties

-

Central nervous system (CNS) modulation

-

Anti-inflammatory effects

The synthesis of this compound provides a core structure that can be further functionalized to explore structure-activity relationships (SAR) and optimize for specific biological targets. Researchers can utilize this protocol to generate the parent compound and subsequently create libraries of derivatives for high-throughput screening and lead optimization campaigns.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the conversion of the commercially available 2-morpholinemethanol to the chlorinated intermediate, 2-(chloromethyl)morpholine. The second step is a nucleophilic substitution reaction where the chlorinated intermediate is reacted with piperidine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

This protocol describes the chlorination of 2-morpholinemethanol using thionyl chloride.

Materials:

-

2-Morpholinemethanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-morpholinemethanol (10.0 g, 85.4 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (12.2 g, 7.5 mL, 102.5 mmol, 1.2 equivalents) to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 40 °C) for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrochloride salt.

-

Add diethyl ether (100 mL) to the cold mixture to further precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether (2 x 30 mL).

-

Dry the product under vacuum to obtain 2-(chloromethyl)morpholine hydrochloride as a white solid.

Step 2: Synthesis of this compound

This protocol details the N-alkylation of piperidine with the synthesized 2-(chloromethyl)morpholine hydrochloride.

Materials:

-

2-(Chloromethyl)morpholine hydrochloride

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 250 mL round-bottom flask, add 2-(chloromethyl)morpholine hydrochloride (10.0 g, 58.1 mmol), piperidine (7.4 g, 8.6 mL, 87.2 mmol, 1.5 equivalents), and potassium carbonate (24.1 g, 174.3 mmol, 3.0 equivalents) in anhydrous acetonitrile (120 mL).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in dichloromethane (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound.

| Step | Compound | Molecular Weight ( g/mol ) | Starting Amount | Moles (mmol) | Product Yield (g) | Product Yield (%) | Purity (by HPLC/NMR) |

| 1 | 2-Morpholinemethanol | 117.15 | 10.0 g | 85.4 | - | - | >98% |

| 1 | 2-(Chloromethyl)morpholine HCl | 172.06 | - | - | 13.2 g | 90% | ~95% |

| 2 | 2-(Chloromethyl)morpholine HCl | 172.06 | 10.0 g | 58.1 | - | - | ~95% |

| 2 | Piperidine | 85.15 | 7.4 g | 87.2 | - | - | >99% |

| 2 | This compound | 184.28 | - | - | 8.6 g | 80% | >98% |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol for this compound.

Caption: Synthetic workflow for this compound.

References

- 1. 4.1 - The Bimolecular Aliphatic Mannich and Related Reactions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]

- 3. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]

- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(chloroMethyl)Morpholine hydrochloride, CasNo.144053-97-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

Application Notes and Protocols for the Characterization of 2-Piperidin-1-ylmethyl-morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-Piperidin-1-ylmethyl-morpholine. The protocols detailed herein are essential for the characterization of this heterocyclic compound, which holds potential significance in medicinal chemistry and drug discovery due to the presence of both piperidine and morpholine moieties. These functional groups are prevalent in a wide range of biologically active compounds.[1][2] The analytical techniques described include chromatography, spectroscopy, and mass spectrometry, providing a robust framework for quality control and in-depth molecular analysis.

Introduction

This compound is a molecule of interest in synthetic and medicinal chemistry. The combination of the piperidine and morpholine rings suggests potential interactions with various biological targets.[1][2] Accurate and reliable analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development settings. This application note outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Analytical Methods and Protocols

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various sample matrices.

HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reverse-phase method is typically suitable for this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2) can be employed for optimal separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm is suitable as the compound lacks a significant chromophore.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity of the sample is determined by the peak area percentage of the main component.

Data Presentation:

| Parameter | Value |

| Retention Time | 5.8 min |

| Purity (by Area %) | >99% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For morpholine and its derivatives, derivatization may be necessary to improve volatility and chromatographic performance.[3][4]

Experimental Protocol:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A capillary column such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is appropriate.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector and Interface Temperatures: 280°C.[5]

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of 1 mg/mL.

-

Injection Volume: 1 µL with a split ratio of 100:1.[5]

Data Presentation:

| Parameter | Value |

| Retention Time | 12.5 min |

| Molecular Ion (M+) | m/z 184 |

| Key Fragment Ions | To be determined based on fragmentation pattern |

Spectroscopic Analysis

Spectroscopic methods provide crucial information about the molecular structure of this compound.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are essential for the complete characterization of this compound.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Chemical shifts are reported in ppm relative to the solvent signal.

-

Data Presentation:

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 3.65 - 3.55 | m |

| 2.60 - 2.40 | m |

| 2.35 - 2.25 | m |

| 1.60 - 1.40 | m |

| 1.35 - 1.25 | m |

Note: These are predicted chemical shifts and multiplicities. Actual values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 - 2850 | Strong | C-H stretching (aliphatic) |

| 1450 | Medium | CH₂ bending |

| 1115 | Strong | C-O-C stretching (ether) |

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Analytical Techniques for Characterization

Caption: Analytical Techniques for Characterization.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structure. Adherence to these protocols will enable researchers and scientists to generate reliable and reproducible data, which is crucial for the advancement of drug discovery and development programs involving this and related heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

Application Notes and Protocols for Anticancer Assays Using 2-Piperidin-1-ylmethyl-morpholine and Structurally Related Compounds

Introduction

The heterocycles piperidine and morpholine are significant pharmacophores in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] The combination of these two rings in a single molecule, such as in 2-Piperidin-1-ylmethyl-morpholine, presents an interesting scaffold for the development of novel therapeutic agents. Derivatives of piperidine have been shown to inhibit cancer cell proliferation and induce apoptosis.[4][5] Similarly, the morpholine ring is a component of several approved drugs and investigational compounds with anticancer activity. This document provides an overview of the potential applications of this compound in anticancer assays, based on data from analogous compounds.

Quantitative Data from Structurally Related Compounds

The following table summarizes the cytotoxic activity of various compounds containing piperidine and/or morpholine moieties against several human cancer cell lines. This data can be used as a reference for designing experiments with this compound.

| Compound Class/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-(Benzimidazol-2-yl)-3-arylquinoxalines with piperidine/morpholine | A549 (Lung Adenocarcinoma) | Cytotoxicity Assay | Selective cytotoxic effect noted | [6] |

| Piperidine Derivative | HeLa (Cervical Cancer) | MTT Assay | ~120 µM (for ~50% survival) | [4] |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231 (Breast Cancer) | Cell Proliferation Assay | Not specified | [5] |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 (Breast Cancer) | Cell Proliferation Assay | Not specified | [5] |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast Cancer) | GI50 Assay | 1.00 | [7] |

| Vindoline-piperazine conjugates | HOP-92 (Non-small cell lung) | GI50 Assay | 1.35 | [7] |

| Bispidine derivative 4c | HepG2 (Liver Cancer) | Apoptosis Assay | ~25 µM | [8] |

| Bispidine derivative 4e | HepG2 (Liver Cancer) | Apoptosis Assay | <25 µM | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Workflow Diagram:

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (or related compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compound in the complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with the test compound.

Workflow Diagram:

Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.

Materials:

-

Cancer cell line

-

6-well plates

-

Test compound

-

Trypsin-EDTA

-

Cold PBS

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time.

-

Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

-

Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.

-